molecular formula C20H26OSi B12537867 Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- CAS No. 669078-64-2

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-

Cat. No.: B12537867
CAS No.: 669078-64-2
M. Wt: 310.5 g/mol
InChI Key: SDLWASLJDGYSTN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- derives its systematic name from the IUPAC rules for organosilicon compounds. The parent chain is a pentenyl group with a double bond at the 1-position in the E configuration, substituted at the 1- and 3-positions by phenyl groups. The siloxy moiety (trimethylsiloxy group) is attached to the oxygen atom at the 1-position of the pentenyl backbone. The full IUPAC name explicitly defines the stereochemistry of the double bond (E), the positions of substituents, and the trimethylsilane functional group.

Isomeric possibilities arise primarily from geometric isomerism at the double bond. The E configuration specifies that the higher-priority groups (phenyl and pentenyl chain) reside on opposite sides of the double bond. Substitution patterns at the 3-position (phenyl group) and the siloxy group’s orientation introduce additional stereoelectronic complexity. For comparison, the structurally related [(E)-1,3-diphenylhept-1-enoxy]-trimethylsilane (C22H30OSi) shares analogous stereodescriptors but differs in chain length.

Table 1: Comparative Nomenclature of Related Organosilanes

Compound Name Molecular Formula Double Bond Configuration
[[(1E)-1,3-Diphenyl-1-pentenyl]oxy]trimethylsilane C20H26OSi E
[(E)-1,3-Diphenylhept-1-enoxy]-trimethylsilane C22H30OSi E
(Diphenylmethoxy)trimethylsilane C16H20OSi N/A (single bond)

Molecular Geometry and Stereoelectronic Features

The molecular geometry of this silane is defined by three key structural motifs:

  • Tetrahedral Silicon Center : The silicon atom adopts a tetrahedral geometry with bond angles approximating 109.5°, bonded to three methyl groups and one oxygen atom. This configuration minimizes steric strain while allowing conjugation between the oxygen lone pairs and the adjacent double bond.
  • Conjugated System : The E-configured double bond creates a planar region extending from the pentenyl chain through the oxygen atom to the silicon center. This conjugation stabilizes the molecule via delocalization of π-electrons, as evidenced by computational models.
  • Steric Effects : The two phenyl groups at the 1- and 3-positions introduce steric hindrance, forcing the pentenyl chain into a non-planar conformation. Molecular dynamics simulations suggest a dihedral angle of 120–135° between the phenyl rings and the siloxy group.

Stereoelectronic Interactions :

  • The oxygen atom’s lone pairs donate electron density into the σ* orbital of the silicon-oxygen bond, enhancing its polarity (σ → σ* hyperconjugation).
  • The E configuration orients the phenyl groups to minimize van der Waals repulsions, favoring a staggered conformation around the double bond.

Table 2: Key Bond Lengths and Angles (Theoretical Values)

Bond/Angle Value (Å/°)
Si–O 1.64–1.67
C=C (pentenyl) 1.34
C–O–Si bond angle 110–115
Dihedral (phenyl–pentenyl) 120–135

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this specific compound remain unpublished, analogous structures provide insights. For example, (diphenylmethoxy)trimethylsilane (C16H20OSi) crystallizes in a monoclinic system with space group P2₁/c, featuring a distorted tetrahedral geometry at silicon. Extrapolating these findings:

  • Crystal Packing : Bulky phenyl groups likely enforce a herringbone arrangement in the solid state, with intermolecular π–π interactions between phenyl rings (3.5–4.0 Å spacing).
  • Conformational Flexibility : The pentenyl chain’s E configuration restricts rotation about the double bond, but free rotation around single bonds allows for multiple low-energy conformers. Nuclear Overhauser effect (NOE) spectroscopy would resolve preferred conformations in solution.
  • Silicon Coordination : Unlike smaller siloxanes, the trimethylsiloxy group’s steric bulk prevents intermolecular coordination, favoring monomeric packing.

Future Directions : Single-crystal X-ray diffraction studies are needed to resolve absolute configuration and quantify non-covalent interactions. Solid-state NMR could further elucidate silicon’s electronic environment.

Properties

CAS No.

669078-64-2

Molecular Formula

C20H26OSi

Molecular Weight

310.5 g/mol

IUPAC Name

1,3-diphenylpent-1-enoxy(trimethyl)silane

InChI

InChI=1S/C20H26OSi/c1-5-17(18-12-8-6-9-13-18)16-20(21-22(2,3)4)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3

InChI Key

SDLWASLJDGYSTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- typically involves the reaction of 1,3-diphenyl-1-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various silanes. Substitution reactions can result in the formation of new organosilicon compounds with different functional groups .

Scientific Research Applications

Chemical and Material Science Applications

Reactivity and Synthesis
Silane, [(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- features a silicon atom bonded to three methyl groups and an organic moiety that includes a diphenyl group connected through an ether linkage. This unique structure allows for various chemical reactions, primarily nucleophilic substitution reactions due to the silicon atom's reactivity. These reactions can facilitate the synthesis of complex organic molecules and materials.

Functionalization of Nanoparticles
One notable application is in the modification of nanoparticles, such as Fe₃O₄ magnetic nanoparticles. Silane coupling agents are utilized to enhance the surface properties of these nanoparticles, improving their stability and dispersibility in various solvents. Studies have demonstrated that silane modification leads to better functionalization outcomes compared to traditional methods . For instance, silane coupling agents can effectively coat Fe₃O₄ nanoparticles, resulting in enhanced magnetic properties and reduced agglomeration .

Biological Applications

Biocompatibility and Drug Delivery
Emerging research indicates that organosilicon compounds like silane, [(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may exhibit biocompatibility and potential therapeutic properties. The presence of the diphenyl group enhances interactions with biological molecules, making it a candidate for drug delivery systems. Preliminary studies suggest that this silane can interact effectively with proteins and nucleic acids, offering promising avenues for therapeutic applications.

Case Study: Interaction with Biological Targets
Research into the biological activity of this silane compound has revealed its potential to interact with various biological targets. For example, initial findings suggest that it could be utilized in drug design due to its ability to form stable complexes with biomolecules. Further studies are required to elucidate these interactions fully and explore their implications for drug delivery systems.

Industrial Applications

Adhesives and Sealants
Silane compounds are widely used as coupling agents in adhesives and sealants. Their ability to bond organic materials with inorganic substrates makes them invaluable in industries such as construction and automotive manufacturing. Silane, [(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is particularly useful in formulations requiring enhanced adhesion properties due to its reactive nature .

Surface Treatment
The compound can also be employed in surface treatment applications to improve hydrophobicity or oleophobicity of materials. This property is crucial in various industries where water or oil repellency is desired.

Environmental Considerations

Degradation and Hydrolysis
One important aspect of silane compounds is their environmental behavior. Silanes like silane, [(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- tend to hydrolyze rapidly in moisture-containing environments, which limits their persistence in the environment. This rapid degradation reduces potential exposure risks associated with unreacted silanes, making them safer alternatives for industrial applications .

Summary Table of Applications

Application AreaDescriptionCase Study/Reference
Chemical SynthesisReactivity in nucleophilic substitution reactions for organic synthesis
Nanoparticle FunctionalizationModification of Fe₃O₄ nanoparticles for improved stability and dispersibility
Drug DeliveryPotential biocompatibility and interaction with biological targets
Adhesives & SealantsUsed as a coupling agent to enhance adhesion properties
Surface TreatmentImproves hydrophobicity or oleophobicity of materials
Environmental BehaviorRapid hydrolysis limits environmental persistence

Mechanism of Action

The mechanism of action of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets and pathways, leading to its diverse applications. The compound can act as a radical H-donor or hydride donor, depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below summarizes key differences between "Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-" and four related silanes from the evidence.

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Synthesis Notes
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- (Target) N/A Inferred: ~C₂₁H₂₆OSi Estimated: ~330 [(1E)-1,3-Diphenyl-1-pentenyl]oxy (bulky aromatic) N/A N/A No synthesis data provided
Silane, [(3E)-5-[[(tert-butyldimethylsilyl)oxy]-3-penten-1-ynyl]trimethyl 873777-06-1 C₁₄H₂₈OSi₂ 268.54 Alkyne-containing pentenyl with tert-butyldimethylsilyloxy 287.6 ± 19.0 0.854 ± 0.06 Predicted properties; no explicit synthesis
Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl 135760-86-0 C₁₉H₂₈OSi 300.516 Phenylmethoxy, heptenynyl chain (longer carbon backbone) N/A N/A Synthesis routes referenced; yields omitted
Silane, [[1-[(tert-butylthio)-3-methyl-1-butenyl]oxy]trimethyl 138588-17-7 C₁₂H₂₆OSSi 246.48 Thioether (tert-butylthio) instead of oxygen-based substituent N/A N/A No synthesis details provided
Silane, [[(1Z)-1-[(E)-2-methoxy-1-methylethenyl]-1-propenyl]oxy]trimethyl 72486-93-2 C₁₀H₂₀O₂Si 200.35 Methoxy and silyloxy groups in a conjugated diene system (E,Z-stereochemistry) N/A N/A Stereochemical complexity noted

Key Observations

Structural Differences: The target compound features diphenyl groups on its pentenyl backbone, distinguishing it from aliphatic (e.g., ) or sulfur-containing () analogs. The aromaticity likely increases its hydrophobicity and thermal stability compared to alkyl-substituted silanes. ’s compound includes an alkyne group and a bulky tert-butyldimethylsilyloxy substituent, which may enhance reactivity in click chemistry or Sonogashira coupling. replaces oxygen with sulfur, forming a thioether linkage, which could alter electronic properties and resistance to oxidation.

Physical Properties: The predicted boiling point of 287.6°C for is notably high, likely due to its alkyne group and silyl substituent. The target compound’s diphenyl groups may further elevate its boiling point, though experimental data are lacking. Density values (e.g., 0.854 g/cm³ for ) suggest lower density for aliphatic silanes compared to aromatic analogs.

Synthesis Complexity :

  • While references synthesis routes for a phenylmethoxy-substituted silane, yields are unspecified. The target compound’s bulky diphenyl group may require tailored catalysts or protection-deprotection strategies.

Stereochemical Considerations :

  • highlights the role of E/Z stereochemistry in conjugated systems, which could influence the target compound’s reactivity in stereoselective reactions.

Notes

  • The target compound’s specific data (e.g., spectral profiles, synthetic yields) are absent in the provided evidence; comparisons are based on structural analogs.
  • Contradictions arise in substituent effects: bulky groups (e.g., diphenyl) may hinder reactivity in some contexts but enhance stability in others.
  • Further experimental studies are needed to validate inferred properties and optimize synthesis protocols for the target compound.

Biological Activity

The biological activity of silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is an emerging area of research in the field of organosilicon compounds. While comprehensive studies are still ongoing, preliminary findings suggest that this compound exhibits intriguing properties that warrant further investigation.

Interaction with Biological Targets

Recent research indicates that silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- demonstrates potential for interaction with various biological molecules. The compound's unique structure, featuring a silicon atom bonded to three methyl groups and an organic moiety with a diphenyl group, contributes to its ability to engage with proteins and nucleic acids.

Protein Interactions:
The diphenyl group in the compound's structure may enhance its ability to form non-covalent interactions with protein binding sites. These interactions could potentially modulate protein function or stability, opening avenues for therapeutic applications.

Nucleic Acid Interactions:
Preliminary data suggest that the compound may interact with DNA or RNA molecules, possibly through intercalation or groove binding. Such interactions could have implications for gene expression regulation or nucleic acid stability.

Biocompatibility and Potential Therapeutic Properties

Initial studies on silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- indicate promising biocompatibility profiles. This characteristic is crucial for its potential use in biomedical applications. The compound's organosilicon nature may contribute to its ability to penetrate biological membranes, enhancing its potential for drug delivery systems.

Future Directions

The biological activity of silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- presents several avenues for future research:

  • Detailed Protein Interaction Studies: Investigating specific protein targets and quantifying binding affinities.
  • Gene Expression Analysis: Examining the compound's effects on gene regulation in various cell types.
  • In Vivo Studies: Assessing the compound's behavior in animal models to understand its pharmacokinetics and potential therapeutic effects.
  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing structural analogs to optimize biological activity.

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